N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine
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Overview
Description
N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine is a complex organic compound with the molecular formula C22H36N2O. This compound is characterized by its unique structure, which includes a xanthene core and a diamine functional group. It is typically used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine typically involves the reaction of a xanthene derivative with a diamine precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes to facilitate the reaction. The process may also involve steps such as hydrogenation and methylation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography and crystallization are common to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A simpler diamine with similar reactivity but lacking the xanthene core.
N,N,N-Trimethyl-1,3-propanediamine: Another diamine with an additional methyl group, used in different synthetic applications.
Uniqueness
N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine is unique due to its xanthene core, which imparts distinct chemical and physical properties. This structure allows for specific interactions in biological systems and provides versatility in synthetic applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
N-[(1,3,4a-trimethyl-1,2,3,4,9,9a-hexahydroxanthen-2-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O/c1-16-14-22(3)20(13-18-9-6-7-10-21(18)25-22)17(2)19(16)15-23-11-8-12-24(4)5/h6-7,9-10,16-17,19-20,23H,8,11-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUAAHAFERZTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CC3=CC=CC=C3O2)C(C1CNCCCN(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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